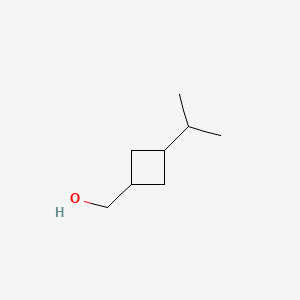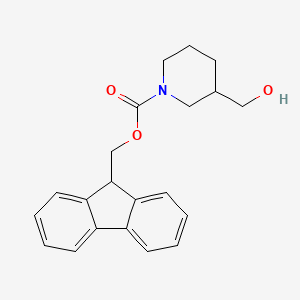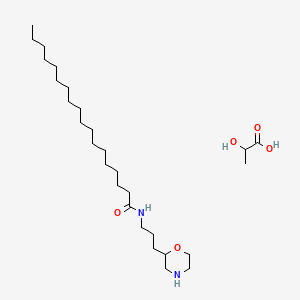![molecular formula C78H16 B594583 56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih CAS No. 1207461-57-1](/img/structure/B594583.png)
56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“56,60:2/‘/’,3/‘/’][5,6]fullerene-C60-Ih”, also known as ICBA or IC60BA, is a derivative of fullerene used in organic solar cells (OSC). Due to its shallow lowest unoccupied molecular orbital (LUMO) level, it can replace the commonly used PCBM70 to enhance the performance of bulk heterojunction solar cells .
Molecular Structure Analysis
ICBA has a complex molecular structure. It is a C60 derivative that can be synthesized from C60 and indene . The exact molecular structure of ICBA was not found in the retrieved papers.Physical And Chemical Properties Analysis
ICBA has a molecular weight of 952.99 and a density of 2.63. It appears as a black powder to crystal and has a melting point of 253-260°C . More detailed physical and chemical properties were not found in the retrieved papers .Scientific Research Applications
Biomedical Applications
Fullerene-C60 derivatives have shown promising results in various biomedical fields . They are used as antioxidants, antiviral agents, and HIV-1 protease inhibitors . Their unique physicochemical and biological properties make them excellent candidates for drug development .
Drug Delivery Systems
Fullerene-C60 nanocomposites are also used as drug carriers . Their ability to be functionalized makes them suitable for targeted drug delivery systems .
Carcinoma Diagnostics and Photodynamic Therapy
Fullerene-C60 nanocomposites are used in carcinoma diagnostics and photodynamic therapy . Their interaction with light makes them useful for detecting and treating cancer .
Electrochemical Sensors and Biosensors
Fullerene-C60 nanocomposites are used in the development of electrochemical sensors and biosensors . Their unique electronic properties make them ideal for these applications .
Neurotrophic and Immunogenic Activities
Fullerene-containing amino acid and peptide derivatives have shown neurotrophic and immunogenic activities . These properties make them potential candidates for treating neurological disorders and boosting immune responses .
Photovoltaic Applications
The optical absorption properties of C60 match the solar spectrum, suggesting that C60-based films could be useful for photovoltaic applications . Due to its high electronic affinity, it is one of the most common electron acceptors used in donor/acceptor-based solar cells .
Antioxidant Properties
Fullerene-C60 nanocomposites are widely used as antioxidants . Their ability to neutralize free radicals makes them effective in preventing oxidative stress .
Antimicrobial Activity
Carbon nanomaterials, including fullerenes, can exhibit considerable antimicrobial activity suitable for biomedical and food applications .
Mechanism of Action
Target of Action
The primary target of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih, also known as ICBA or IC60BA , is the active layer of organic solar cells (OSC) . This compound is used as an acceptor material in OSCs .
Mode of Action
56,60:2’‘,3’'][5,6]fullerene-C60-Ih interacts with its target by replacing the commonly used PCBM70 to improve the performance of bulk heterojunction solar cells . This is due to its shallow lowest unoccupied molecular orbital (LUMO) level .
Biochemical Pathways
It is known that this compound plays a crucial role in the photophysics of organic solar cells .
Result of Action
The result of the action of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih is the enhancement of the performance of bulk heterojunction solar cells . This is achieved by improving the charge generation in these cells .
Action Environment
The action of 56,60:2’‘,3’'][5,6]fullerene-C60-Ih is influenced by the environment within the organic solar cells . Factors such as the type of polymer used in the solar cell, the structure of the solar cell, and the conditions under which the solar cell operates can all influence the efficacy and stability of this compound .
Safety and Hazards
properties
InChI |
InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQIZGBVUNXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207461-57-1 |
Source


|
| Record name | 1207461-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)


![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)



